molecular formula C23H17ClN4O B2611073 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile CAS No. 337924-13-7

4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile

Cat. No.: B2611073
CAS No.: 337924-13-7
M. Wt: 400.87
InChI Key: IIOWIQUJCUFXCR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate nitrile and aldehyde precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile apart is its combination of functional groups and the resulting properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O/c1-15-20(13-25)23(16-3-5-17(24)6-4-16)21(14-26)22(28-15)11-12-27-18-7-9-19(29-2)10-8-18/h3-12,27H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOWIQUJCUFXCR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.